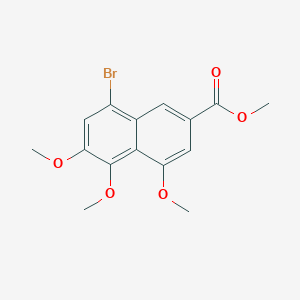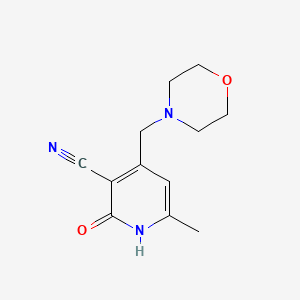![molecular formula C13H13N2O4- B13938274 1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to the nitrogen atom of the benzoimidazole ring and a carboxylate group at the 5-position. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate typically involves the protection of the benzoimidazole nitrogen atom with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The benzoimidazole ring can undergo oxidation or reduction, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine, acetonitrile, tetrahydrofuran.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Deprotected Benzoimidazole: Removal of the tert-butoxycarbonyl group yields the free benzoimidazole.
Carboxylic Acid: Hydrolysis of the ester group forms the corresponding carboxylic acid.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research, including:
Organic Synthesis: Used as a protecting group for the nitrogen atom in benzoimidazole derivatives.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of water-soluble polyrotaxanes via modification of α-cyclodextrin.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the nitrogen atom of the benzoimidazole ring, preventing unwanted reactions during synthetic procedures. The group can be selectively removed under acidic conditions, allowing for further functionalization of the benzoimidazole core .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)imidazole: Similar in structure but lacks the benzo ring.
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylate: Similar but with a different substitution pattern on the imidazole ring.
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the carboxylate group on the benzoimidazole ring. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H13N2O4- |
|---|---|
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-14-9-6-8(11(16)17)4-5-10(9)15/h4-7H,1-3H3,(H,16,17)/p-1 |
Clé InChI |
MPAMHQFFPPHEQK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)





![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)


![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)




